

# An In-Depth Technical Guide to 1-propyl-1H-pyrazol-5-amine (C<sub>6</sub>H<sub>11</sub>N<sub>3</sub>)

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## Compound of Interest

Compound Name: 1-propyl-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **1-propyl-1H-pyrazol-5-amine**, a heterocyclic compound with the molecular formula C<sub>6</sub>H<sub>11</sub>N<sub>3</sub>. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad range of biological activities. This document collates available data on the physicochemical properties, synthesis, and potential biological activities of **1-propyl-1H-pyrazol-5-amine** and its isomers, offering valuable insights for researchers in drug discovery and development.

## Physicochemical and Spectroscopic Data

Detailed experimental data for **1-propyl-1H-pyrazol-5-amine** (CAS: 3524-15-0) is not extensively available in public literature. However, data for a closely related isomer, 5-propyl-1H-pyrazol-3-amine, along with general characteristics of N-alkylated pyrazol-5-amines, provide a foundational understanding. Commercial suppliers indicate that analytical data such as LCMS, GCMS, and NMR are available upon request.<sup>[1]</sup>

Table 1: Physicochemical Properties of **1-propyl-1H-pyrazol-5-amine** and a Structural Isomer

Property	1-propyl-1H-pyrazol-5-amine	5-propyl-1H-pyrazol-3-amine (Isomer)
Molecular Formula	C6H11N3	C6H11N3
Molecular Weight	125.17 g/mol	125.17 g/mol
CAS Number	3524-15-0	22265684 (PubChem CID)
IUPAC Name	1-propyl-1H-pyrazol-5-amine	5-propyl-1H-pyrazol-3-amine
Canonical SMILES	<chem>CCCN1NCCC1N</chem>	<chem>CCCC1=CC(=NN1)N</chem>
Calculated LogP	Not Available	1.1
Hydrogen Bond Donors	1	2
Hydrogen Bond Acceptors	2	2
Rotatable Bond Count	2	2

Data for 5-propyl-1H-pyrazol-3-amine sourced from PubChem.

#### Spectroscopic Analysis:

While specific spectra for **1-propyl-1H-pyrazol-5-amine** are not publicly available, the following are expected characteristic signals based on the analysis of similar pyrazole derivatives:

- <sup>1</sup>H NMR:** Protons of the propyl group would appear as a triplet (CH<sub>3</sub>), a sextet (CH<sub>2</sub>), and a triplet (N-CH<sub>2</sub>). The two protons on the pyrazole ring would appear as distinct doublets. The amine protons would likely appear as a broad singlet.
- <sup>13</sup>C NMR:** Six distinct carbon signals are expected, corresponding to the three carbons of the propyl group and the three carbons of the pyrazole ring.
- IR Spectroscopy:** Characteristic peaks would include N-H stretching of the amine group (around 3300-3500 cm<sup>-1</sup>), C-H stretching of the alkyl and aromatic groups (around 2800-3100 cm<sup>-1</sup>), and C=C and C=N stretching of the pyrazole ring (around 1400-1600 cm<sup>-1</sup>).

- Mass Spectrometry: The molecular ion peak  $[M]^+$  would be observed at  $m/z = 125.10$ . Fragmentation patterns would likely involve the loss of the propyl group and other characteristic cleavages of the pyrazole ring.

## Synthesis and Characterization

The synthesis of **1-propyl-1H-pyrazol-5-amine** can be achieved through established methods for N-alkylation of pyrazoles. A general and efficient approach involves the cyclocondensation of a  $\beta$ -ketonitrile with a substituted hydrazine, followed by N-alkylation.

## Representative Synthetic Protocol

A plausible synthetic route for **1-propyl-1H-pyrazol-5-amine** is a microwave-assisted reaction, which is known for its efficiency in time and resources.<sup>[2]</sup>

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines  
(Adapted for **1-propyl-1H-pyrazol-5-amine**)

- Reaction Setup: In a microwave reactor vessel, combine 3-aminocrotononitrile (or a suitable  $\alpha$ -cyanoketone) and propylhydrazine.
- Solvent Addition: Dissolve the reactants in 1 M HCl. The use of water as a solvent makes this method environmentally friendly.<sup>[2]</sup>
- Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 150 °C for 10-15 minutes.<sup>[2]</sup>
- Work-up: After cooling, basify the solution with 10% NaOH to precipitate the product.
- Isolation: Collect the solid product by vacuum filtration and wash with cold water.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

## Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Methods for Characterization

Technique	Purpose
Thin Layer Chromatography (TLC)	Monitor reaction progress and assess purity.
Nuclear Magnetic Resonance (NMR)	Elucidate the chemical structure ( $^1\text{H}$ and $^{13}\text{C}$ NMR).
Infrared (IR) Spectroscopy	Identify functional groups present in the molecule.
Mass Spectrometry (MS)	Determine the molecular weight and fragmentation pattern.
Elemental Analysis	Confirm the elemental composition (C, H, N).

## Potential Biological Activities and Signaling Pathways

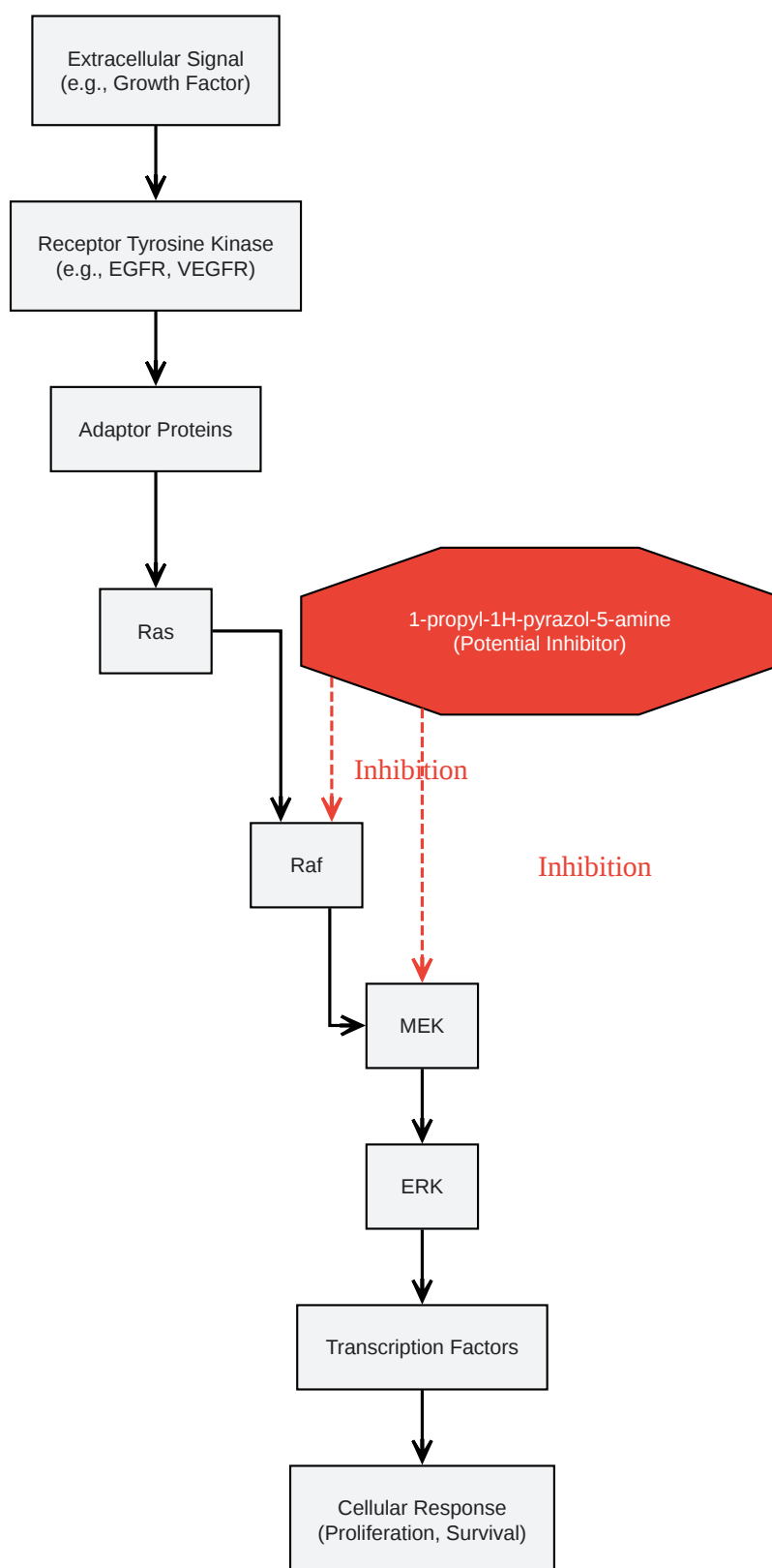
Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.<sup>[3]</sup> These activities often stem from the inhibition of specific enzymes and signaling pathways.

### Kinase Inhibition

A significant number of pyrazole-containing compounds have been developed as kinase inhibitors, targeting pathways crucial for cell proliferation and survival.<sup>[4]</sup> Dysregulation of kinases such as Akt, Aurora kinases, MAP kinases, JAKs, and EGFR is a hallmark of many cancers.<sup>[5][6]</sup>

Potential Signaling Pathway: Generic Kinase Cascade

The following diagram illustrates a generalized kinase signaling pathway that is a common target for pyrazole-based inhibitors.



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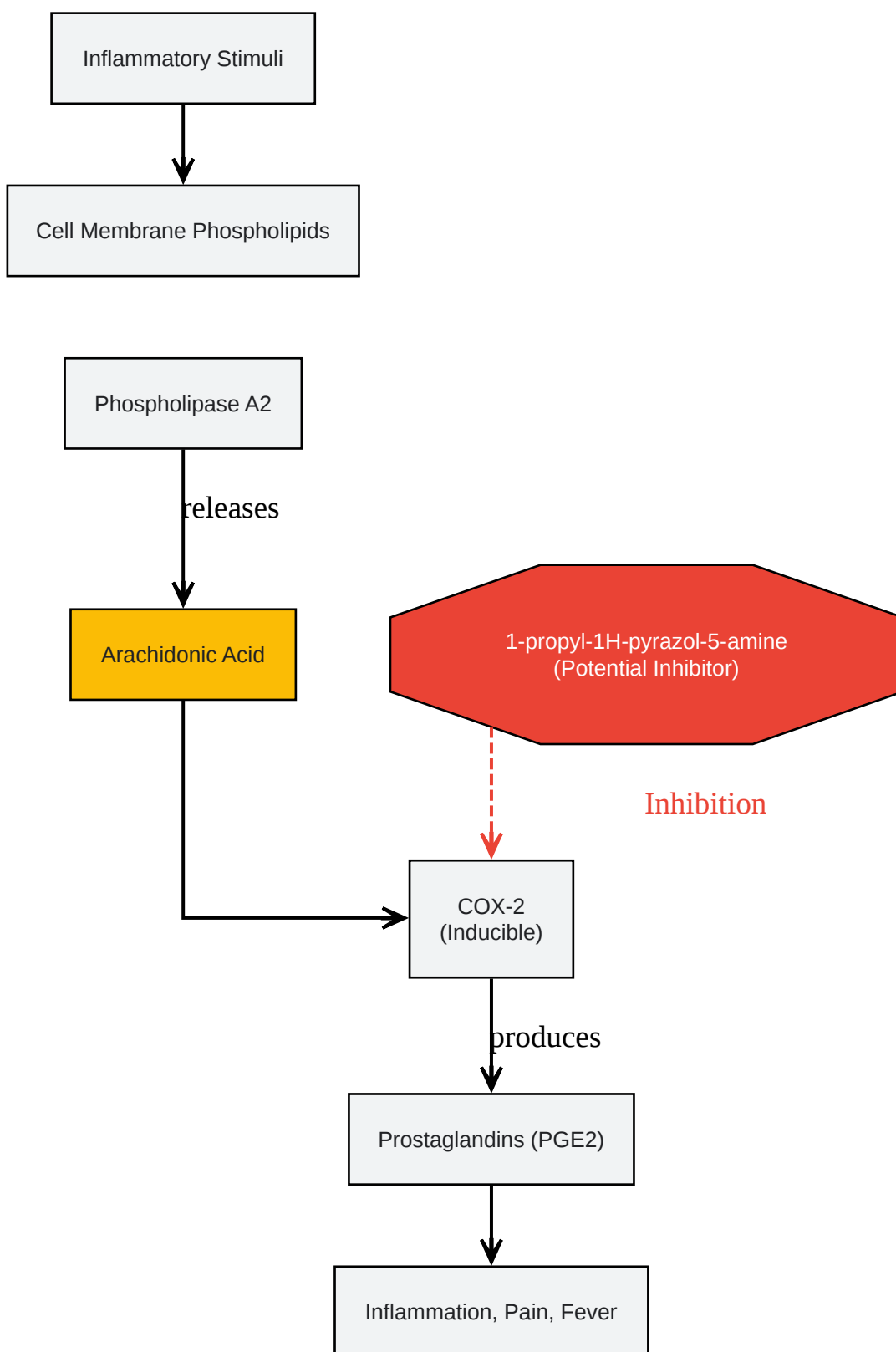
A potential mechanism of action for **1-propyl-1H-pyrazol-5-amine**.

## Cyclooxygenase (COX) Inhibition

Many pyrazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.<sup>[7]</sup> Selective COX-2 inhibition is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

### Potential Signaling Pathway: COX-2 Mediated Inflammation

The diagram below depicts the role of COX-2 in the inflammatory cascade and the point of intervention for pyrazole-based inhibitors.



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